

Confirming SHP836 On-Target Effects with CETSA: A Comparative Guide

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Compound of Interest

Compound Name: SHP836

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The development of potent and selective small molecule inhibitors is a cornerstone of modern drug discovery. A critical step in this process is the confirmation of on-target engagement within a cellular context. This guide provides a comparative analysis of **SHP836**, an allosteric inhibitor of the protein tyrosine phosphatase SHP2, and its on-target validation using the Cellular Thermal Shift Assay (CETSA). We will compare its performance with other well-characterized SHP2 inhibitors and provide the necessary experimental details to reproduce these findings.

Comparative Analysis of SHP2 Inhibitors

SHP836 is an allosteric inhibitor of SHP2, a key signaling node implicated in various cancers and developmental disorders.^{[1][2]} Unlike orthosteric inhibitors that target the highly conserved active site, allosteric inhibitors like **SHP836** bind to a distinct pocket, stabilizing SHP2 in an inactive conformation.^{[3][4]} This mechanism offers the potential for greater selectivity.

To validate the direct binding of **SHP836** to SHP2 in a cellular environment, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.^{[3][5][6]} CETSA leverages the principle that ligand binding increases the thermal stability of the target protein.^{[7][8]} This change in thermal stability can be quantified and used to assess target engagement.

The following table summarizes the comparative data for **SHP836** and other notable SHP2 inhibitors, including SHP099, a well-studied allosteric inhibitor. The data highlights the correlation between biochemical potency, in vitro thermal shift, and cellular target engagement.

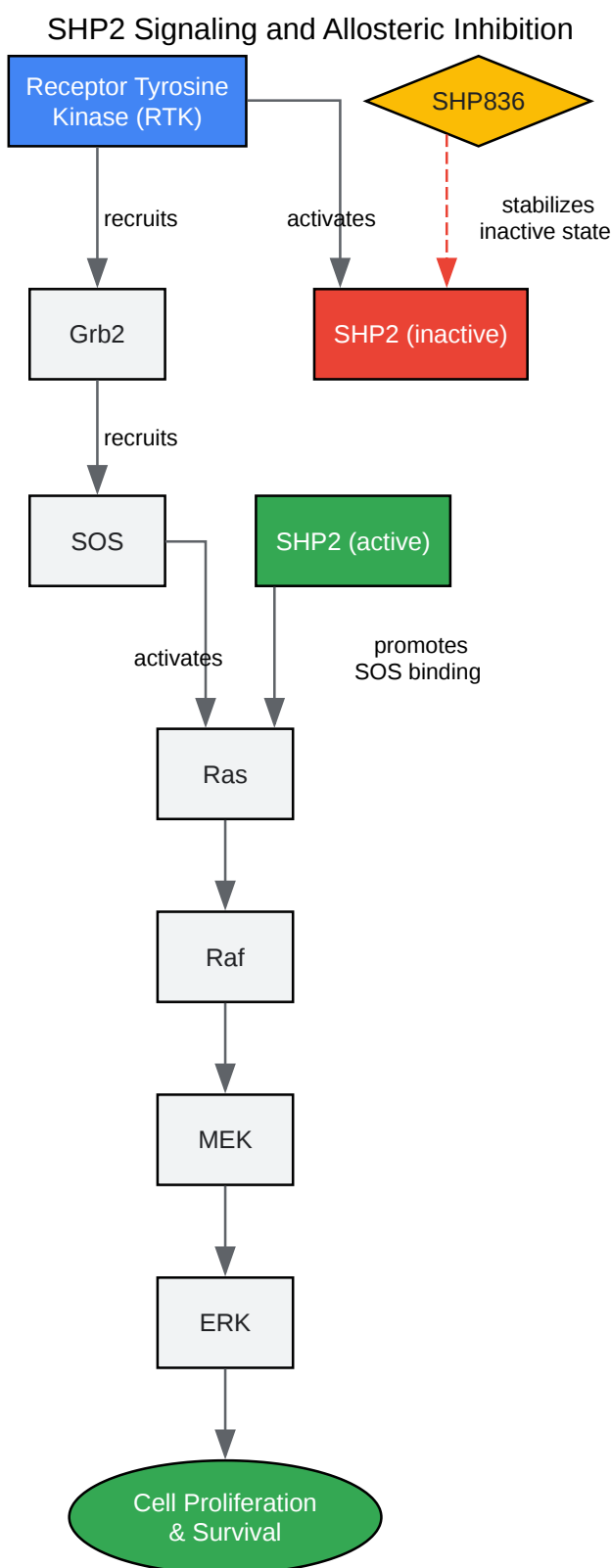
Compound	Biochemical IC50 (SHP2-WT)	In Vitro Protein Thermal Shift (ΔT_m)	Cellular Thermal Shift (CETSA)
SHP836	5 μ M[3]	Modest thermal shift at 50 μ M[9]	Muted effect on SHP2-WT stabilization[3][9]
SHP099	70 nM[3]	4.8 $^{\circ}$ C at 50 μ M[3]	Substantial stabilization of SHP2-WT[3]
RMC-4550	~100-fold more potent than SHP099[3]	Greater stabilization than SHP099[3]	Greater stabilization of SHP2-WT than SHP099[3]
Ex-57	3.0 nM[3]	Greater stabilization than SHP099[3]	Greater stabilization of SHP2-WT than SHP099[3]

Data compiled from literature sources.[3][9]

As the data indicates, there is a strong correlation between the biochemical potency of these inhibitors and their ability to stabilize SHP2 in both in vitro and cellular thermal shift assays. **SHP836**, being less potent than SHP099 and other analogs in biochemical assays, correspondingly shows a more modest effect in CETSA experiments.[3][9] This underscores the utility of CETSA in confirming on-target activity and providing a more physiologically relevant measure of target engagement.

SHP2 Signaling Pathway and Allosteric Inhibition

The diagram below illustrates the role of SHP2 in the RAS-ERK signaling pathway and the mechanism of allosteric inhibition.



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Caption: SHP2 activation by RTKs and its role in the RAS-ERK pathway, with allosteric inhibition by **SHP836**.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to validate the on-target effects of **SHP836** on SHP2.

1. Cell Culture and Treatment:

- Culture cells (e.g., HEK293T) expressing the target protein (SHP2).
- Treat the cells with the desired concentration of **SHP836** or a vehicle control (e.g., DMSO).
- Incubate the cells to allow for compound uptake and target engagement.

2. Heat Challenge:

- Aliquot the cell suspensions into PCR tubes or plates.
- Subject the cells to a temperature gradient for a defined period (e.g., 3 minutes). This step is crucial for inducing thermal denaturation of proteins.

3. Cell Lysis and Fractionation:

- Lyse the cells to release the intracellular proteins.
- Separate the soluble protein fraction from the precipitated (denatured) proteins, typically by centrifugation.

4. Protein Quantification:

- Quantify the amount of soluble SHP2 in each sample. This can be done using various methods, including:
 - Western Blotting: A traditional method that provides qualitative and semi-quantitative data.

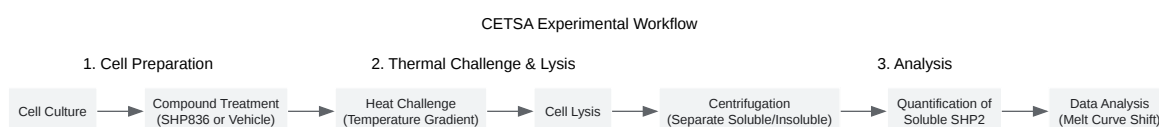
- Enzyme-Linked Immunosorbent Assay (ELISA): A more quantitative method.
- Enzyme Fragment Complementation (EFC): A high-throughput method where the target protein is fused to an enzyme fragment, and its stability is measured by enzymatic activity.
[\[3\]](#)[\[10\]](#)

5. Data Analysis:

- Plot the amount of soluble SHP2 as a function of temperature.
- The resulting curve will show a melting temperature (T_m), which is the temperature at which 50% of the protein is denatured.
- A shift in the T_m in the presence of **SHP836** compared to the vehicle control indicates target stabilization and therefore, on-target engagement.

CETSA Experimental Workflow

The following diagram illustrates the key steps in the CETSA workflow.



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